Butanimidamide, N-hydroxy-N'-methyl-

Description

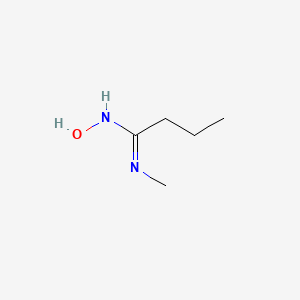

Butanimidamide, N-hydroxy-N'-methyl- is a derivative of butanimidamide, a four-carbon amidine compound characterized by a terminal imine group. The N-hydroxy-N'-methyl substitution introduces polar and steric effects that influence its chemical reactivity and biological interactions.

Properties

CAS No. |

62626-14-6 |

|---|---|

Molecular Formula |

C5H12N2O |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

N-hydroxy-N'-methylbutanimidamide |

InChI |

InChI=1S/C5H12N2O/c1-3-4-5(6-2)7-8/h8H,3-4H2,1-2H3,(H,6,7) |

InChI Key |

AHBPRXMWQSMZJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=NC)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanimidamide, N-hydroxy-N’-methyl- can be synthesized through the condensation of butanamide with hydroxylamine and methylamine under controlled conditions. The reaction typically involves the use of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction is carried out at a moderate temperature, usually around 60-80°C, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Butanimidamide, N-hydroxy-N’-methyl- may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butanimidamide, N-hydroxy-N’-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Butanimidamide, N-hydroxy-N’-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butanimidamide, N-hydroxy-N’-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butanimidamide Derivatives

- N-1H-Pyrazol-3-yl-butanimidamide (CAS 790631-35-5): This analog replaces the N'-methyl group with a pyrazole ring, enhancing aromatic interactions in binding pockets. It is structurally simpler than N-hydroxy-N'-methyl derivatives but lacks the hydroxyl group’s hydrogen-bonding capacity .

- N'-Hydroxy-2-(piperazin-1-yl)butanimidamide : The piperazine moiety introduces basicity and solubility, which may enhance pharmacokinetic profiles in drug design contexts .

N-Hydroxy-N'-Substituted Carboximidamides

- N-Hydroxy-N'-[2-(trifluoromethyl)phenyl]pyridine-3-carboximidamide: This compound () shares the N-hydroxy-N'-aryl substitution but features a pyridine-carboximidamide backbone. It exhibits strong binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with binding affinities of -7.8 kcal/mol and -7.9 kcal/mol, respectively (Tables S4, S5 in ). Key interactions include hydrogen bonds with Ser203 (AChE) and His438 (BChE) .

Formamidine Derivatives

- HET0016 (N-hydroxy-N’-(4-butyl-2-methylphenyl)formamidine): A CYP4A/F inhibitor (), HET0016’s formamidine structure differs from butanimidamide’s amidine core but shares the N-hydroxy-N’-alkylaryl motif.

Hydroxamic Acids and Hydroxyureido Compounds

- Hydroxamic Acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) : These compounds () feature an N-hydroxy group adjacent to a carbonyl, enabling metal chelation (e.g., zinc in histone deacetylases). While structurally distinct from butanimidamides, they demonstrate the broad utility of N-hydroxy groups in enzyme inhibition and antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.